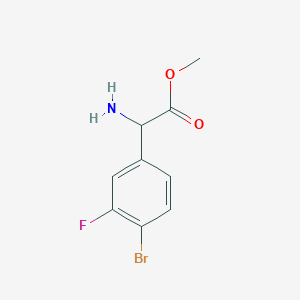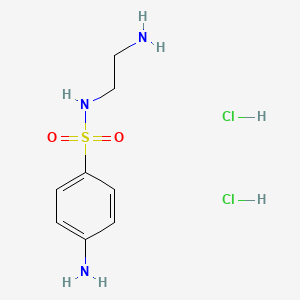
4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a water-soluble, irreversible serine protease inhibitor, which makes it valuable in biochemical and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often purified through crystallization or chromatography techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include sulfonic acids, substituted sulfonamides, and various amino derivatives. These products have diverse applications in chemical synthesis and pharmaceutical research .
Applications De Recherche Scientifique
4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in synthetic organic chemistry for the synthesis of various compounds.
Biology: This compound is employed in studies involving enzyme inhibition, particularly serine proteases.
Medicine: It has potential therapeutic applications due to its ability to inhibit proteases involved in various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteases. This modification leads to the inhibition of protease activity by forming a stable sulfonyl enzyme derivative. The compound targets serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Comparaison Avec Des Composés Similaires
Similar Compounds
PMSF (Phenylmethylsulfonyl fluoride): Another serine protease inhibitor with similar specificity but less stability at low pH values.
DFP (Diisopropyl fluorophosphate): A fluorophosphonate phosphorylating reagent with similar inhibitory properties.
Uniqueness
4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride is unique due to its higher stability at low pH values compared to PMSF and its broader range of protease inhibition. This makes it a valuable tool in biochemical research and therapeutic applications .
Propriétés
Formule moléculaire |
C8H15Cl2N3O2S |
|---|---|
Poids moléculaire |
288.19 g/mol |
Nom IUPAC |
4-amino-N-(2-aminoethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2S.2ClH/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8;;/h1-4,11H,5-6,9-10H2;2*1H |
Clé InChI |
DTXRHUXACIUUAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


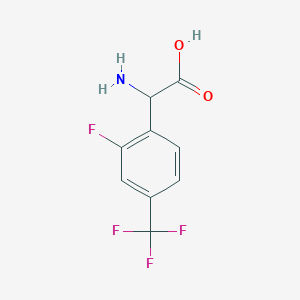
![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
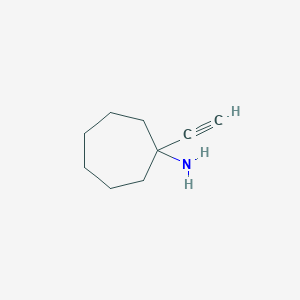
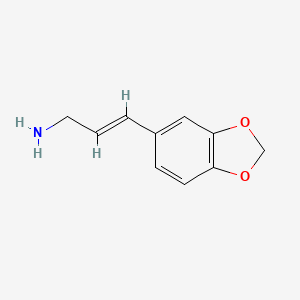
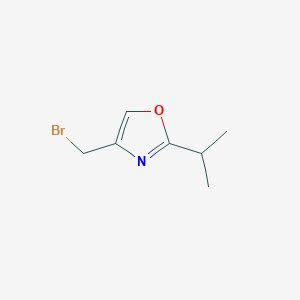

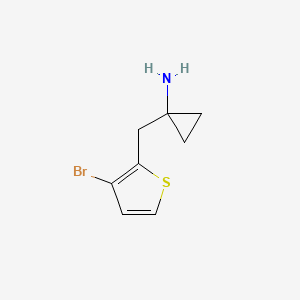

![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
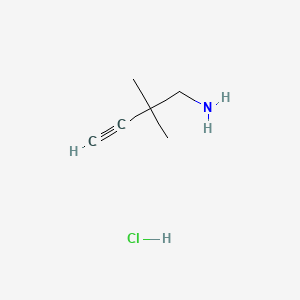
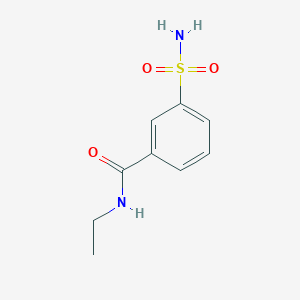
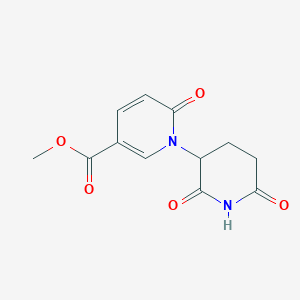
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
